molecular formula C16H24O5 B13420634 Methyl epi-dihydrophaseate

Methyl epi-dihydrophaseate

Cat. No.: B13420634
M. Wt: 296.36 g/mol
InChI Key: QNMHUZMKLBWTQM-TZQVSPQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl epi-dihydrophaseate is a natural product used primarily in research related to life sciencesThe compound has a molecular formula of C16H24O5 and a molecular weight of 296.363 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl epi-dihydrophaseate typically involves the esterification of dihydrophaseic acid. The process includes the reaction of dihydrophaseic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade methanol and sulfuric acid, with the reaction being conducted in large reactors. The product is then purified through distillation and crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl epi-dihydrophaseate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl epi-dihydrophaseate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl epi-dihydrophaseate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Methyl epi-dihydrophaseate can be compared with other similar compounds such as dihydrophaseic acid and methyl phaseate. These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity .

List of Similar Compounds

Properties

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

methyl (2Z,4E)-5-[(1R,3R,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoate

InChI

InChI=1S/C16H24O5/c1-11(7-13(18)20-4)5-6-16(19)14(2)8-12(17)9-15(16,3)21-10-14/h5-7,12,17,19H,8-10H2,1-4H3/b6-5+,11-7-/t12-,14-,15-,16+/m1/s1

InChI Key

QNMHUZMKLBWTQM-TZQVSPQQSA-N

Isomeric SMILES

C/C(=C/C(=O)OC)/C=C/[C@@]1([C@@]2(C[C@H](C[C@]1(OC2)C)O)C)O

Canonical SMILES

CC(=CC(=O)OC)C=CC1(C2(CC(CC1(OC2)C)O)C)O

Origin of Product

United States

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